N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide
Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a complex organic compound featuring a pyrazole and pyrimidine moiety linked through an ethyl chain to a butane sulfonamide group
Properties
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-2-3-9-22(20,21)18-7-6-14-12-10-13(16-11-15-12)19-8-4-5-17-19/h4-5,8,10-11,18H,2-3,6-7,9H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBHVIVRHHJJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic conditions.
Synthesis of Pyrimidine Intermediate: The pyrimidine ring is often prepared through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reaction: The pyrazole and pyrimidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.
Functionalization: The coupled product is then reacted with ethylamine and butane-1-sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide, in cancer treatment. The compound exhibits significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related compound demonstrated potent CDK2 inhibition with a value of 0.005 µM and showed sub-micromolar antiproliferative effects across various cancer cell lines, indicating the potential for developing selective CDK2 inhibitors from this scaffold .
1.2 Mechanism of Action
The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis and cell cycle arrest at the S and G2/M phases. For example, studies have shown that certain pyrazole derivatives can reduce the phosphorylation of retinoblastoma protein, a key regulator in cell cycle progression . This suggests that this compound could similarly affect cell cycle dynamics in cancer cells.
Anti-inflammatory Properties
2.1 Non-steroidal Anti-inflammatory Drug (NSAID) Potential
Compounds containing sulfonamide groups have been explored for their anti-inflammatory properties, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action typically involves the inhibition of cyclooxygenase enzymes (COX), which are responsible for the synthesis of prostaglandins involved in inflammation . The structural characteristics of this compound may confer similar properties, making it a candidate for further investigation in inflammatory disease models.
2.2 Clinical Relevance
The clinical relevance of pyrazole derivatives as NSAIDs is underscored by existing drugs like celecoxib and phenylbutazone, which have been successfully used to manage inflammation and pain . The exploration of new derivatives can lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
Structural Insights
Understanding the crystal structure and molecular interactions of this compound is crucial for optimizing its pharmacological properties. Studies have shown that the compound's structural features, such as bond lengths and angles, play a significant role in its biological activity .
Table 1: Structural Characteristics
| Parameter | Value |
|---|---|
| C–N bond length | 1.348 Å |
| Torsion angle | -9.7° |
| Dihedral angle | 73.75° |
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which disrupts signaling pathways crucial for cell growth and survival. This mechanism is particularly relevant in cancer cells, where overactive kinases drive uncontrolled proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(1H-pyrazol-1-yl)pyrimidin-2-yl)amino)ethyl)butane-1-sulfonamide
- N-(2-(6-(1H-pyrazol-1-yl)pyridin-4-yl)amino)ethyl)butane-1-sulfonamide
Uniqueness
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which enhances its binding affinity and selectivity for certain kinases compared to similar compounds. This specificity can lead to fewer off-target effects and improved therapeutic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a compound that integrates both pyrazole and pyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound is primarily attributed to the synergistic effects of its pyrazole and pyrimidine components. These structural components are associated with various pharmacological effects, including:
- Antitumor Activity: Pyrazole derivatives have demonstrated significant inhibitory effects against multiple cancer cell lines, including those expressing BRAF(V600E) and EGFR mutations .
- Anti-inflammatory Effects: The compound exhibits potential anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases .
- Antibacterial Properties: Some studies indicate that compounds featuring pyrazole rings exhibit antibacterial activity against various pathogens .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by modifications in its structure. Notable SAR findings include:
Antitumor Activity
A study evaluated several pyrazole derivatives for their cytotoxic effects on cancer cell lines. The compound exhibited an IC50 value of approximately 3.79 µM against MCF7 cells, indicating substantial antitumor potential . Another derivative demonstrated a significant inhibition of Aurora-A kinase with an IC50 of 0.067 µM, suggesting its role in cancer therapeutics .
Anti-inflammatory Studies
Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in inflammatory diseases. The compound's ability to modulate inflammatory pathways was assessed in vitro, showing promising results in reducing TNF-alpha levels in macrophages .
Antibacterial Activity
In vitro assays demonstrated that the compound exhibited antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
